molecular formula C14H11FN4O2S B2410465 N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1209919-50-5

N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2410465
CAS No.: 1209919-50-5
M. Wt: 318.33
InChI Key: KUDGKXOKCIUZPJ-UHFFFAOYSA-N
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Description

N-((5-(2-Fluorophenyl)isoxazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a synthetic chemical hybrid scaffold of significant interest in advanced medicinal chemistry and drug discovery research. This compound features a unique molecular architecture, integrating a 2-fluorophenyl-substituted isoxazole moiety linked to a 4-methyl-1,2,3-thiadiazole carboxamide group . The isoxazole ring is a privileged structure in pharmaceutical design, known for its metabolic stability and role as a bioisostere, while the 1,2,3-thiadiazole core is a less common heterocycle investigated for its diverse biological activities. The specific fusion of these pharmacophores makes it a valuable chemical probe for researchers exploring new chemical space. Its primary research applications include serving as a key intermediate in the synthesis of more complex bioactive molecules and as a core scaffold for the development of targeted small-molecule libraries. Investigations may focus on its potential interactions with various enzymatic targets, leveraging the electronic properties of the fluorine atom and the distinct hydrogen-bonding features of the carboxamide linkage to modulate selectivity and potency. This product is intended for research use only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl]-4-methylthiadiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN4O2S/c1-8-13(22-19-17-8)14(20)16-7-9-6-12(21-18-9)10-4-2-3-5-11(10)15/h2-6H,7H2,1H3,(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUDGKXOKCIUZPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NCC2=NOC(=C2)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide (CAS Number: 1210177-49-3) is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes an isoxazole ring and a thiadiazole moiety. Its molecular formula is C15H12FN3O3C_{15}H_{12}FN_3O_3 with a molecular weight of 301.27 g/mol. The structural representation is essential for understanding its biological interactions.

1. Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of thiadiazoles have shown efficacy against various bacterial and fungal strains. The mechanism often involves the disruption of bacterial cell walls or interference with metabolic pathways.

CompoundActivityReference
4BrABTInhibits proliferation in cancer cell lines
Isoxazole DerivativesAntimicrobial against M. tuberculosis

2. Neuroprotective Effects

Research on related thiadiazole derivatives has demonstrated neuroprotective properties. For example, certain compounds have been shown to protect neuronal cells from excitotoxicity induced by glutamate and other neurotoxic agents. The neuroprotective activity is often assessed using cell viability assays such as MTT and LDH.

Case Study: Neuroprotection in Cell Cultures

  • Cell Types: Mouse neurons, rat astrocytes
  • Toxicity Model: Glutamate exposure
  • Findings: IC50 values ranged from 4.9 µM to 13 µM for different neurotoxic conditions, indicating significant protective effects without cytotoxicity to normal cells .

3. Anticancer Activity

Thiadiazole derivatives have been explored for their anticancer properties. The inhibition of cancer cell proliferation has been attributed to the compounds' ability to interfere with DNA synthesis pathways without inducing apoptosis in normal cells.

Table: Anticancer Efficacy of Thiadiazole Derivatives

CompoundIC50 (µM)Cancer Cell LineReference
4BrABT7.7Various cancer lines
FABT12.5Neuronal cultures

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity: Compounds may inhibit key enzymes involved in metabolic pathways critical for cell survival.
  • Membrane Disruption: Interaction with cell membranes can lead to increased permeability and eventual cell lysis.
  • DNA Interference: Similar compounds have shown effects on DNA synthesis, leading to reduced proliferation rates in cancer cells.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, and how can reaction yields be improved?

  • Methodological Answer : The synthesis typically involves coupling isoxazole and thiadiazole precursors. Key steps include:

  • Formation of the isoxazole core via cycloaddition between nitrile oxides and alkynes under reflux conditions (e.g., acetonitrile, 80°C, 6–8 hours) .

  • Thiadiazole carboxamide formation using chloroacetyl chloride or carbodiimide-mediated coupling, with yields improved by ultrasound-assisted methods (20–40% increase) .

  • Critical parameters: Solvent choice (DMF or dioxane), temperature control (±2°C), and stoichiometric ratios (1:1.2 for coupling agents).

    • Data Table :
StepReagents/ConditionsYield (Traditional)Yield (Ultrasound)
Isoxazole formationNitrile oxide, alkyne, 80°C55–60%75–80%
Carboxamide couplingChloroacetyl chloride, TEA40–45%60–65%

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • HPLC (C18 column, acetonitrile/water gradient, retention time ~8.2 min) to assess purity (>95%) .
  • FT-IR spectroscopy to confirm functional groups:
  • Carboxamide C=O stretch at ~1670 cm⁻¹.
  • Isoxazole C=N stretch at ~1605 cm⁻¹ .
  • ¹H/¹³C NMR for substituent analysis (e.g., 2-fluorophenyl protons at δ 7.2–7.4 ppm; thiadiazole CH₃ at δ 2.5 ppm) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models?

  • Methodological Answer :

  • Dose-Response Calibration : Adjust dosing regimens based on pharmacokinetic studies (e.g., plasma half-life, bioavailability) to align in vitro IC₅₀ values with effective in vivo concentrations .
  • Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to discrepancies. For example, hepatic CYP450-mediated oxidation of the thiadiazole ring can alter activity .
  • Species-Specific Assays : Compare activity in human vs. rodent cell lines (e.g., HepG2 vs. primary mouse hepatocytes) to account for metabolic differences .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s bioactivity?

  • Methodological Answer :

  • Substituent Variation : Systematically modify the 2-fluorophenyl (e.g., replace with 3-fluoro or 4-methoxy groups) and thiadiazole-methyl groups.

  • Assay Panels : Test derivatives against:

  • Enzymatic targets (e.g., kinases, proteases) using fluorescence polarization assays.

  • Cellular viability (MTT assay in cancer lines like MCF-7 or A549) .

  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to hypothesized targets (e.g., PARP-1 or EGFR) .

    • Example SAR Findings :
DerivativeSubstituentIC₅₀ (PARP-1)IC₅₀ (EGFR)
Parent2-F-phenyl12 nM>100 μM
Derivative A4-OCH₃-phenyl8 nM85 μM

Q. What experimental designs address low solubility in aqueous buffers during biological assays?

  • Methodological Answer :

  • Co-Solvent Systems : Use DMSO (≤0.1% v/v) with cyclodextrin (10 mM) to enhance solubility without cytotoxicity .
  • Nanoformulation : Encapsulate the compound in PEGylated liposomes (size: 100–150 nm, PDI <0.2) for improved cellular uptake .
  • pH Adjustment : Prepare stock solutions in PBS (pH 7.4) with 5% Tween-80 for in vivo studies .

Contradiction Analysis

Q. Why do some studies report potent antimicrobial activity while others show negligible effects?

  • Analysis :

  • Strain Variability : Activity against Gram-positive bacteria (e.g., S. aureus) is often higher (MIC = 2–4 μg/mL) than Gram-negative strains (MIC >32 μg/mL) due to outer membrane permeability barriers .
  • Biofilm Interference : Biofilm-forming pathogens (e.g., P. aeruginosa) exhibit reduced susceptibility; pre-treat with EDTA to disrupt biofilms .

Data-Driven Recommendations

  • Prioritize Derivatives : Focus on analogs with electron-withdrawing groups (e.g., -CF₃) on the phenyl ring, which enhance PARP-1 inhibition by 30–40% .

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